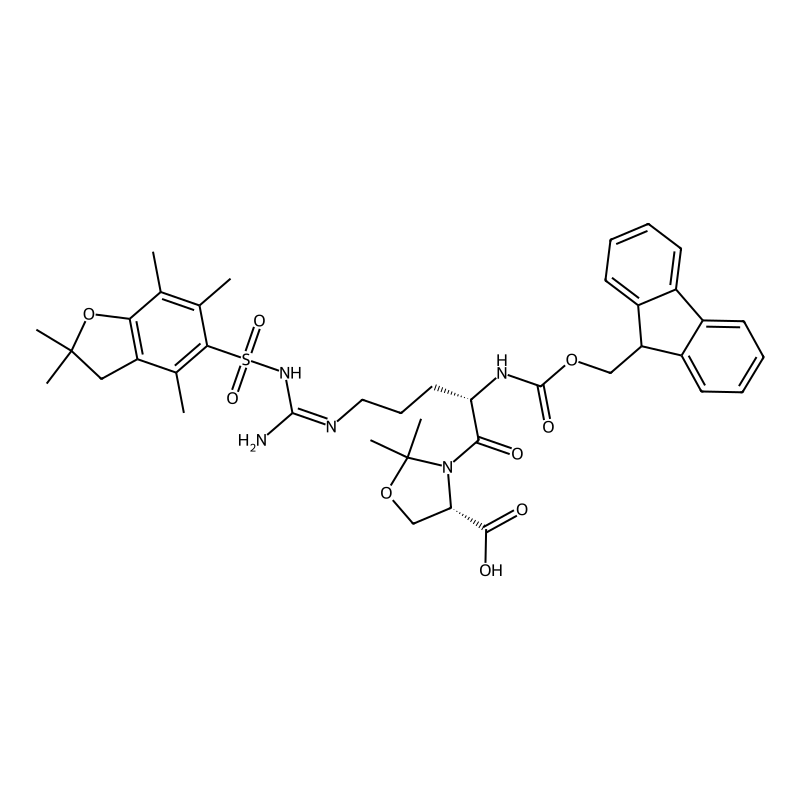

Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH is a specialized compound utilized primarily in peptide synthesis. It consists of a sequence of amino acids including Arginine (Arg), Serine (Ser), and a modified Proline known as pseudoproline (Psi(Me,Me)pro), concluded with a hydroxyl group (OH). The Fmoc (9-fluorenylmethyloxycarbonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups serve as protective groups during the synthesis process, ensuring that the desired peptide sequence can be accurately constructed without unwanted side reactions.

This compound is particularly valuable in solid-phase peptide synthesis due to its ability to introduce rigidity and specific conformations into the peptide structure, which can be crucial for the biological activity of the resulting peptides.

Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH itself doesn't have a specific mechanism of action. However, the peptides synthesized using this building block can have diverse functionalities depending on the overall sequence and structure. The presence of the pseudoproline can introduce specific conformations that might be crucial for the peptide to interact with other molecules or perform its biological function [].

Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH is a tripeptide, a molecule consisting of three amino acids linked together. The specific amino acids in this case are Arginine (Arg), Serine (Ser), and a modified Proline (Psi(Me,Me)pro). This tripeptide is a useful building block in a process called solid-phase peptide synthesis (SPPS) [].

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a technique used by scientists to create artificial peptides and proteins. Peptides are short chains of amino acids, while proteins are longer and more complex. SPPS allows researchers to customize the sequence of amino acids in a peptide or protein, which can be helpful for studying their structure and function [].

Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH is particularly valuable in SPPS because of several properties:

- Stability: The Fmoc and Pbf groups (attached to the first and third amino acids, respectively) protect the molecule from unwanted chemical reactions during synthesis [, ].

- Compatibility: Fmoc stands for Fluorenylmethoxycarbonyl, a common protecting group used in SPPS. Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH is compatible with the Fmoc-based chemistry used in this technique [].

- Selective Deprotection: The Fmoc and Pbf groups can be selectively removed under different conditions, allowing for the stepwise addition of amino acids during peptide chain assembly [].

- Deprotection: The Fmoc group is removed using mild acidic conditions, typically with 20% piperidine in dimethylformamide (DMF). The Pbf group requires stronger conditions for removal, often involving trifluoroacetic acid (TFA).

- Coupling: This compound can form peptide bonds with other amino acids through standard coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

- Cleavage: After synthesis, the peptide can be cleaved from the resin using TFA combined with scavengers like water or triisopropylsilane.

The synthesis of Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH typically follows these steps:

- Fmoc Protection: Protecting the arginine residue with the Fmoc group.

- Pbf Protection: Protecting the guanidino group of arginine with the Pbf group to enhance stability.

- Pseudoproline Formation: Modifying serine to form pseudoproline to prevent aggregation during synthesis.

- Coupling: Employing standard peptide coupling techniques to link these protected amino acids together .

Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH is primarily used in:

- Peptide Synthesis: It serves as a building block for constructing peptides that require specific structural features.

- Drug Development: The synthesized peptides can be explored for therapeutic applications due to their potential biological activities.

- Biomaterials Research: Its unique properties allow for the creation of functional materials with tailored morphologies .

The interactions of peptides synthesized from Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH can be studied through various biochemical assays. These studies often focus on:

- Self-assembly: Investigating how these peptides form higher-order structures.

- Binding Affinity: Assessing how well these peptides interact with specific biological targets.

- Functional Assays: Evaluating the biological effects of the synthesized peptides on cellular or enzymatic processes .

Several compounds share similarities with Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH. Here are some notable examples:

Uniqueness

The uniqueness of Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH lies in its combination of protective groups and pseudoproline modification. This combination enhances stability and efficiency during peptide synthesis while minimizing aggregation risks. This makes it a preferred choice for synthesizing complex peptides that require precise structural characteristics .